molecular formula C26H24N6O B1150108 JH-IX-179

JH-IX-179

Cat. No.: B1150108
M. Wt: 436.519
Attention: For research use only. Not for human or veterinary use.
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Description

JH-IX-179 is a novel, highly potent, and selective type I ATP-competitive inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in approximately 30% of acute myeloid leukemia (AML) cases . Developed by Dana-Farber Cancer Institute, this compound exhibits nanomolar inhibitory activity against FLT3 mutants, including FLT3-ITD (internal tandem duplication), FLT3-D835Y, and FLT3-N841I, with IC50 values of 6 nM, 18 nM, and comparable potency, respectively . Its indenoindolone scaffold was optimized through structure-activity relationship studies, replacing cyanopyrazole groups to enhance binding affinity and selectivity .

Notably, this compound demonstrates minimal off-target effects, as shown by KinomeScan profiling against 456 kinases, where it selectively binds FLT3 isoforms without significant interactions with other kinases . It also exhibits low human serum protein binding (Supplementary Figure 2 in ), enhancing its bioavailability compared to older FLT3 inhibitors like PKC412. Preclinical studies reveal dual mechanisms of action: G1 cell cycle arrest and apoptosis induction in FLT3-ITD-driven AML cells, and apoptosis-dominated effects in FLT3-D835Y mutants .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.519

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Appearance

Solid powder

Synonyms

JH-IX-179;  JH-IX 179;  JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar FLT3 Inhibitors

Potency and Selectivity
Compound FLT3-ITD IC50 (nM) FLT3-D835Y IC50 (nM) Selectivity (S(10) Score) Key Off-Targets (IC50)
JH-IX-179 6 18 0.03 ROCK2 (936 nM), PHKG1 (78 nM), CLK4 (142 nM)
Crenolanib 7 22 0.12 PDGFRα/β, VEGFR2
Quizartinib 1.1 12 N/A KIT, CSF1R
Gilteritinib 0.29 0.73 N/A AXL, ALK

Key Findings :

  • Selectivity: this compound’s S(10) score (0.03) is 4× lower than crenolanib’s (0.12), indicating superior FLT3 specificity .
  • Off-Target Effects: Unlike crenolanib (which inhibits PDGFR/VEGFR) or quizartinib (KIT/CSF1R), this compound’s off-target activity is restricted to non-oncogenic kinases like ROCK2 and PHKG1 .
Mechanism of Action
  • This compound : Induces apoptosis in FLT3-D835Y cells and combines apoptosis with G1 arrest in FLT3-ITD models .
  • Gilteritinib : Potent against both ITD and TKD mutants but triggers AXL-mediated resistance .
Pharmacokinetics and Stability
Parameter This compound Crenolanib
Mouse Microsomal Half-Life 15 min ~30 min
Plasma Stability No degradation after 6 h Moderate degradation
Protein Binding <10% >90% (e.g., PKC412)

Implications : this compound’s stability and low protein binding suggest favorable pharmacokinetics for sustained FLT3 inhibition in vivo.

Resistance Profile
  • This compound : Retains activity against common resistance mutations (e.g., D835Y, N841I) due to its type I binding mode, which accommodates ATP-pocket mutations .
  • Quizartinib (type II inhibitor): Loses efficacy against D835Y due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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